5-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrimidine, tolyl, and oxadiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tolyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrimidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of the oxadiazole ring, which is known for such activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, particularly targeting enzymes or receptors involved in disease pathways.
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- 5-(2-Methoxypyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(2-Methoxypyrimidin-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the pyrimidine ring and the m-tolyl group on the oxadiazole ring can lead to distinct interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-4-3-5-10(6-9)12-17-13(20-18-12)11-7-15-14(19-2)16-8-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEDALOENWZPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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